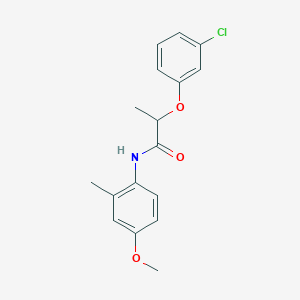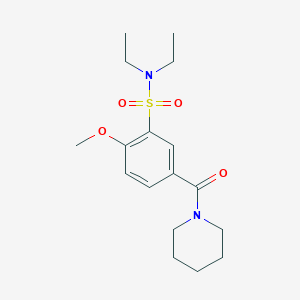![molecular formula C12H20ClNO2 B4722281 2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride
Overview
Description
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride, commonly known as propranolol hydrochloride, is a beta-blocker drug that is primarily used to treat hypertension, angina, and arrhythmia. It was first synthesized in 1964 by James W. Black, a Scottish pharmacologist, and has since become one of the most widely prescribed medications for cardiovascular diseases. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders.
Mechanism of Action
Propranolol hydrochloride works by blocking the beta-adrenergic receptors in the heart and other tissues, thereby reducing the effects of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and myocardial contractility, which can be beneficial in treating hypertension, angina, and arrhythmia. In addition, propranolol has been shown to have anxiolytic effects, possibly through its ability to modulate the activity of the amygdala, a brain region involved in the processing of emotional information.
Biochemical and Physiological Effects:
Propranolol hydrochloride has several biochemical and physiological effects on the body, including the reduction of heart rate, blood pressure, and myocardial contractility as mentioned above. In addition, propranolol has been shown to decrease the secretion of renin, a hormone that regulates blood pressure, and to inhibit the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system. Propranolol also has the ability to cross the blood-brain barrier and affect the activity of the central nervous system, including the modulation of emotional memory consolidation and retrieval.
Advantages and Limitations for Lab Experiments
Propranolol hydrochloride has several advantages for use in laboratory experiments, including its well-established pharmacological effects on the cardiovascular system and its ability to cross the blood-brain barrier and affect the central nervous system. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on propranolol hydrochloride, including its use in the treatment of PTSD and other anxiety-related disorders, as well as its potential applications in the field of neuropharmacology. Additional studies may also be needed to better understand the mechanisms underlying the effects of propranolol on emotional memory consolidation and retrieval, as well as its potential for use in combination with other pharmacological agents. Finally, further research may be needed to explore the potential use of propranolol in other disease states beyond cardiovascular and neurological disorders.
Scientific Research Applications
Propranolol hydrochloride has been extensively studied for its pharmacological effects on the cardiovascular system, including its ability to reduce heart rate, blood pressure, and myocardial contractility. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders. Recent research has focused on the role of propranolol in modulating the consolidation and retrieval of emotional memories, suggesting that it may have therapeutic potential for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
properties
IUPAC Name |
2-[4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-2-7-13-10-11-3-5-12(6-4-11)15-9-8-14;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQNKCFHGGEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)
![1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4722264.png)
![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)

